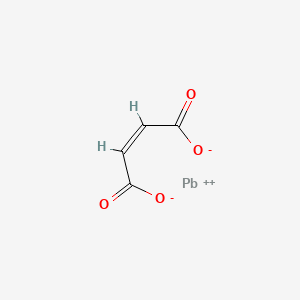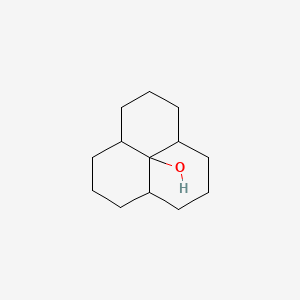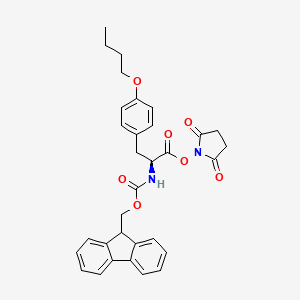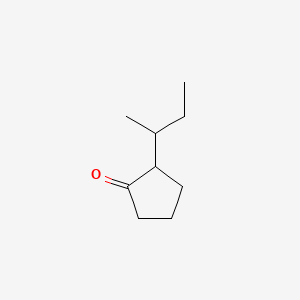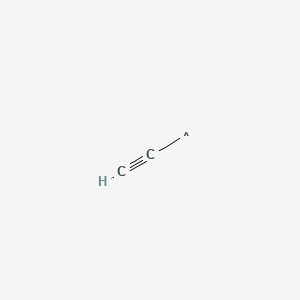
Propargyl radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The propargyl radical is a highly reactive chemical species characterized by the presence of a carbon-carbon triple bond and a free radical on the terminal carbon atom. This radical is represented by the formula C₃H₃ and is known for its versatility in organic synthesis. The this compound plays a crucial role in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The propargyl radical can be generated through several methods, including:
Hydrogen Atom Abstraction: This method involves the removal of a hydrogen atom from propargyl alcohol using a suitable radical initiator.
Homolytic Cleavage: The homolytic cleavage of propargyl halides or other propargyl derivatives can produce propargyl radicals.
Photoredox Catalysis: Recent advancements have shown that photoredox cobalt-catalyzed reactions can efficiently generate propargyl radicals under mild conditions.
Industrial Production Methods: Industrial production of propargyl radicals often involves the use of large-scale photoredox catalysis or thermal decomposition of propargyl-containing compounds. These methods ensure a consistent and high-yield production of the radical for various applications.
化学反応の分析
Types of Reactions: The propargyl radical undergoes several types of reactions, including:
Addition Reactions: Propargyl radicals can add to multiple bonds, such as alkenes and alkynes, to form more complex structures.
Cyclization Reactions: These radicals can participate in cyclization reactions to form cyclic compounds, which are valuable in synthetic chemistry.
Substitution Reactions: Propargyl radicals can undergo substitution reactions with various nucleophiles, leading to the formation of substituted propargyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as peroxides and oxygen, are commonly used to generate propargyl radicals.
Reducing Agents: Metal hydrides and other reducing agents can facilitate the formation of propargyl radicals from propargyl halides.
Major Products:
科学的研究の応用
The propargyl radical has numerous applications in scientific research, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Propargyl radicals are used in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: These radicals are employed in the study of radical-mediated biological processes and the development of radical-based therapeutic agents.
Industrial Applications: Propargyl radicals are utilized in the production of fine chemicals, agrochemicals, and specialty chemicals.
作用機序
The propargyl radical exerts its effects through radical-mediated mechanisms. The free radical on the terminal carbon atom is highly reactive and can readily participate in various chemical reactions. The mechanism often involves the formation of intermediate radical species, which then undergo further transformations to yield the final products . The molecular targets and pathways involved in these reactions are diverse and depend on the specific reaction conditions and substrates used.
類似化合物との比較
Allyl Radical: Similar to the propargyl radical, the allyl radical contains a carbon-carbon double bond and a free radical on the terminal carbon atom.
Vinyl Radical: This radical contains a carbon-carbon double bond and a free radical on the terminal carbon atom.
Uniqueness: The this compound is unique in its high reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions, including addition, cyclization, and substitution, makes it a valuable intermediate in the synthesis of complex molecules. Additionally, the presence of the carbon-carbon triple bond imparts unique reactivity that distinguishes it from other similar radicals .
特性
CAS番号 |
2932-78-7 |
|---|---|
分子式 |
C3H3 |
分子量 |
39.06 g/mol |
InChI |
InChI=1S/C3H3/c1-3-2/h1H,2H2 |
InChIキー |
DITHIFQMPPCBCU-UHFFFAOYSA-N |
正規SMILES |
[CH2]C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


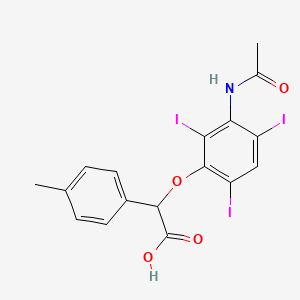
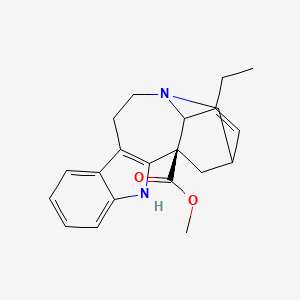
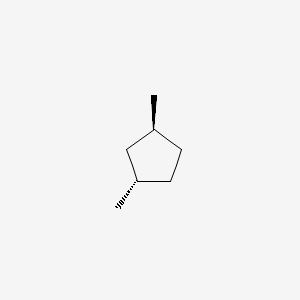
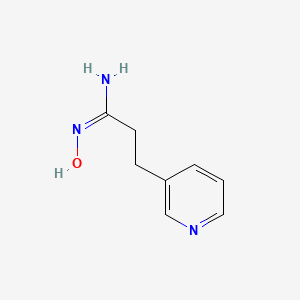

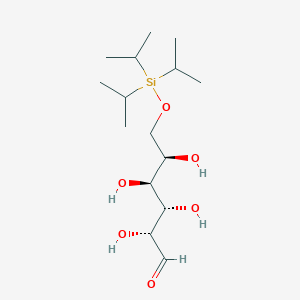
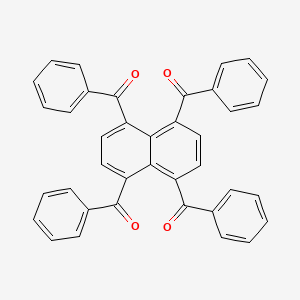
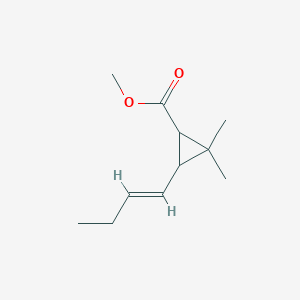
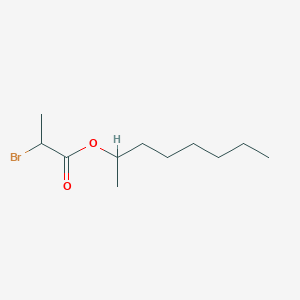
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
